4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)quinoline
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Overview
Description
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)quinoline is a heterocyclic compound that contains both oxadiazole and quinoline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base, followed by cyclization with phosphorus oxychloride to form the oxadiazole ring . The quinoline moiety can be introduced through a subsequent reaction with 2-aminobenzophenone under acidic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted oxadiazole-quinoline derivatives.
Scientific Research Applications
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)quinoline involves its interaction with cellular targets such as enzymes and receptors. The oxadiazole moiety is known to interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects . The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.
Quinoline derivatives: Widely studied for their antimalarial and anticancer activities.
Uniqueness
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)quinoline is unique due to the combination of oxadiazole and quinoline moieties in a single molecule, which may result in synergistic effects and enhanced biological activity .
Properties
Molecular Formula |
C24H16ClN3O2 |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)quinolin-4-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H16ClN3O2/c1-29-18-12-8-15(9-13-18)22-14-20(19-4-2-3-5-21(19)26-22)24-27-23(28-30-24)16-6-10-17(25)11-7-16/h2-14H,1H3 |
InChI Key |
CZXUBJVIOXMCKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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